

(S)-(+)-3-Methyl-2-butanol physical properties

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Compound of Interest

Compound Name: (S)-(+)-3-Methyl-2-butanol

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An In-depth Technical Guide on the Core Physical Properties of **(S)-(+)-3-Methyl-2-butanol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-3-Methyl-2-butanol is a chiral secondary alcohol of significant interest in the fields of organic synthesis and pharmaceutical development. Its defined stereochemistry makes it a valuable chiral building block for the synthesis of complex, enantiomerically pure target molecules. A thorough understanding of its physical properties is paramount for its effective use in research and manufacturing. This technical guide provides a comprehensive overview of the key physical characteristics of **(S)-(+)-3-Methyl-2-butanol**, detailed experimental protocols for their determination, and visualizations to illustrate the workflow for property analysis and the fundamental principles of its chirality.

Core Physical Properties

The fundamental physical properties of **(S)-(+)-3-Methyl-2-butanol** are summarized in the table below. These data are essential for the proper handling, storage, and application of this compound in a laboratory or industrial setting.

Property	Value	Unit	Conditions
Molecular Formula	C ₅ H ₁₂ O	-	-
Molecular Weight	88.15	g/mol	-
Boiling Point	111-114	°C	at 760 mmHg
Melting Point	approximately -117 (estimate)	°C	-
Density	0.810 - 0.818	g/cm ³	at 20-25 °C
Refractive Index (n _D)	1.4080 - 1.4110	-	at 20 °C
Specific Rotation ([α] _D)	Dextrorotatory (+)	°	at 20-25 °C
Flash Point	26 - 34	°C	closed cup
Solubility	Soluble in alcohol; Insoluble in water.	-	-

Note on Specific Rotation: The "(+)" designation indicates that (S)-3-Methyl-2-butanol is dextrorotatory, meaning it rotates the plane of plane-polarized light to the right. While this qualitative property is well-established, a precise, experimentally determined numerical value for the specific rotation was not consistently found across the surveyed scientific literature.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physical properties of **(S)-(+)-3-Methyl-2-butanol**.

Boiling Point Determination (Micro Method)

This method is suitable for determining the boiling point of a small volume of liquid.

- Apparatus: Thiele tube or a similar oil bath, thermometer, small test tube, capillary tube (sealed at one end), and a heat source.
- Procedure:

- Place a small amount of **(S)-(+)-3-Methyl-2-butanol** into the small test tube.
- Invert the capillary tube (sealed end up) and place it in the test tube.
- Attach the test tube to the thermometer and immerse the assembly in the Thiele tube's oil bath.
- Heat the side arm of the Thiele tube gently to ensure even heating.
- Observe for a continuous stream of bubbles emerging from the capillary tube, which indicates the liquid is at its boiling point.
- Remove the heat and allow the apparatus to cool slowly.
- The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Determination

The density is determined by measuring the mass of a known volume of the liquid.

- Apparatus: A pycnometer (specific gravity bottle) of a precisely known volume, an analytical balance, and a constant temperature water bath.
- Procedure:
 - Measure the mass of the clean, dry pycnometer.
 - Fill the pycnometer with **(S)-(+)-3-Methyl-2-butanol** and bring it to a constant temperature in the water bath.
 - Adjust the liquid volume to the pycnometer's calibration mark.
 - Measure the mass of the filled pycnometer.
 - The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Determination

The refractive index is a measure of how light bends as it passes through the substance.

- Apparatus: An Abbe refractometer equipped with a sodium D-line light source and a connection to a constant temperature water bath.
- Procedure:
 - Calibrate the refractometer using a standard of known refractive index.
 - Ensure the prisms are clean and at the desired temperature (e.g., 20 °C).
 - Apply a few drops of **(S)-(+)-3-Methyl-2-butanol** to the surface of the lower prism and close the prisms.
 - Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
 - Read the refractive index from the instrument's scale.

Specific Rotation Determination (Polarimetry)

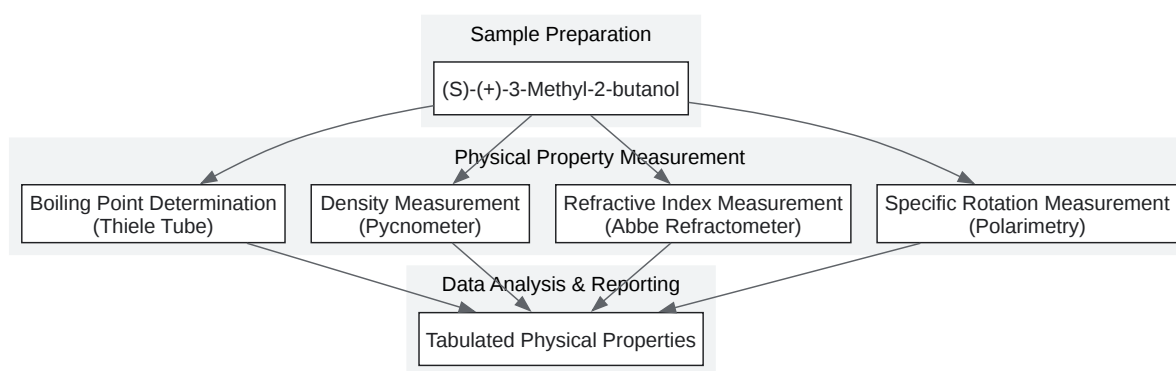
This is the most critical measurement for characterizing a chiral compound.

- Apparatus: A polarimeter with a sodium D-line light source and a polarimeter cell of a known path length (typically 1 decimeter).
- Procedure:
 - Prepare a solution of **(S)-(+)-3-Methyl-2-butanol** of a known concentration (c) in a suitable achiral solvent (e.g., ethanol).
 - Calibrate the polarimeter with the pure solvent (the blank).
 - Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present.
 - Place the cell in the polarimeter and measure the observed angle of rotation (α). A clockwise rotation is recorded as a positive value.

- Calculate the specific rotation using the formula: $[\alpha]_D^T = \alpha / (l \times c)$, where 'l' is the path length in decimeters.

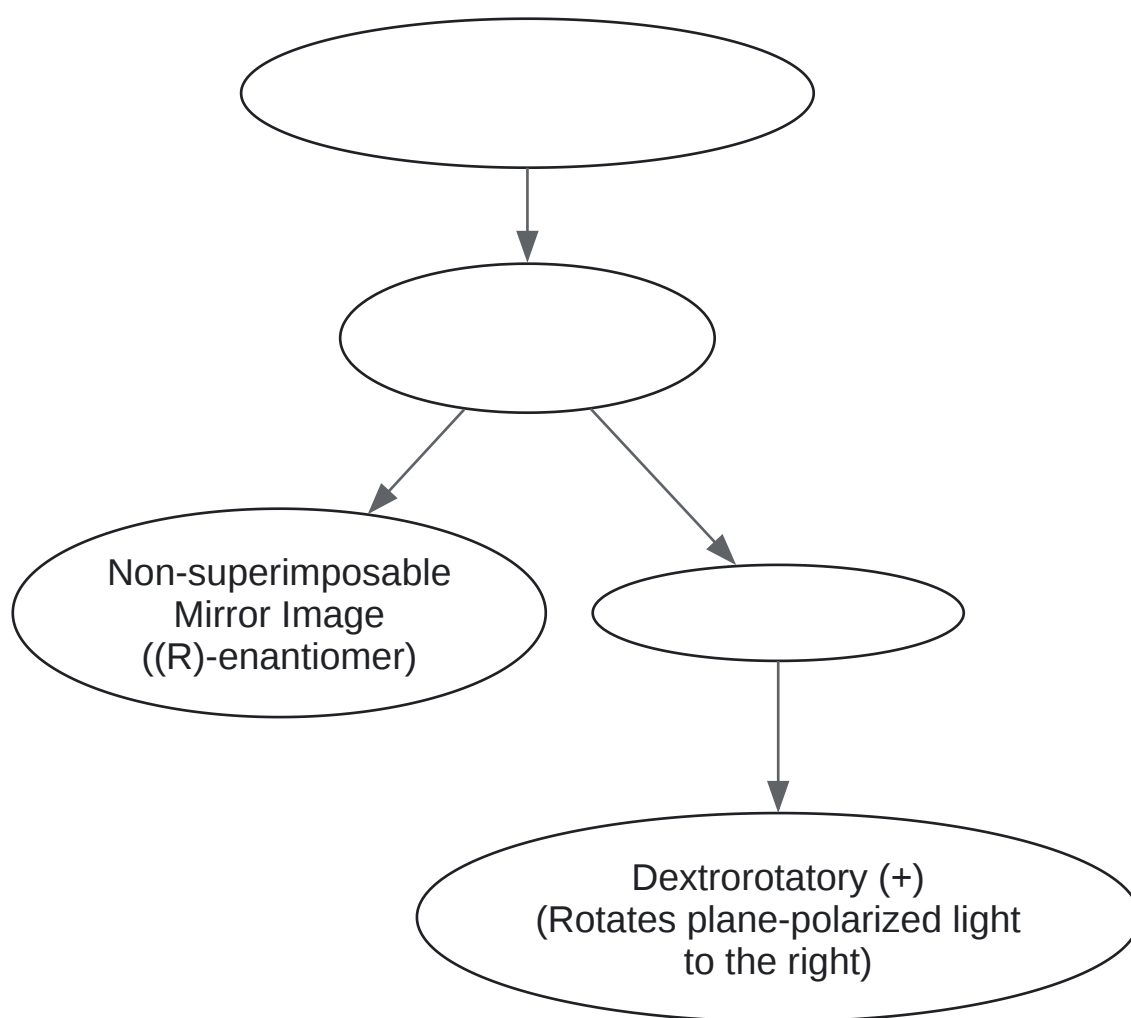
Visualizations

The following diagrams provide a visual representation of the experimental workflow and the fundamental concepts of chirality related to **(S)-(+)-3-Methyl-2-butanol**.



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Caption: A general workflow for the experimental determination of the physical properties of **(S)-(+)-3-Methyl-2-butanol**.



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Caption: The logical relationship illustrating how the chiral nature of **(S)-(+)-3-Methyl-2-butanol** leads to its observable optical activity.

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